N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide is a synthetic organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide typically involves multiple steps. One common method includes the acylation of 4-methoxybenzoyl chloride with a benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in various assays to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism by which N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide
- 3-methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Uniqueness
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of the propoxybenzamide moiety.
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C26H23NO5/c1-3-15-31-20-8-6-7-18(16-20)26(29)27-23-21-9-4-5-10-22(21)32-25(23)24(28)17-11-13-19(30-2)14-12-17/h4-14,16H,3,15H2,1-2H3,(H,27,29) |
InChI Key |
ZYPRYLVVJMUXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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